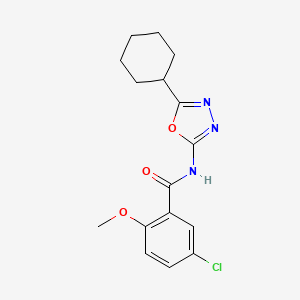

5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKIDEFEJRLISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is a compound characterized by its unique structural features and potential biological activities. With a molecular formula of C16H18ClN3O3 and a molecular weight of 335.79 g/mol, this compound has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a chlorinated benzamide core linked to a cyclohexyl-substituted oxadiazole ring, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds similar to 5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide. For instance, derivatives containing oxadiazole moieties have shown significant inhibition of cancer cell proliferation. In one study, compounds with similar structural features were evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. The results indicated that certain oxadiazole derivatives effectively inhibited cell proliferation driven by RET mutations, suggesting that 5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide may exhibit similar properties .

The mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the oxadiazole ring plays a critical role in modulating cellular pathways related to apoptosis and cell cycle regulation. Compounds in this class have been noted for their ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

- In Vitro Studies : A study involving the treatment of various cancer cell lines with oxadiazole derivatives demonstrated a dose-dependent inhibition of cell growth. The compounds were tested at concentrations ranging from 0.1 µM to 100 µM, with significant effects observed at higher concentrations.

- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes compared to control groups. The administration route and dosage varied across studies but consistently highlighted the potential for these compounds as therapeutic agents.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, with comparisons to 5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide:

Key Structural and Functional Differences:

Heterocyclic Core Variations: Replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole (e.g., ) introduces sulfur, which may alter electronic properties and metabolic stability. Sulfonylurea derivatives like glibenclamide () feature a sulfonamide group critical for KATP channel binding, whereas the oxadiazole-based compound lacks this moiety, suggesting divergent pharmacological targets .

Cyclohexyl Group: The cyclohexyl substituent in 1,3,4-oxadiazole derivatives () likely contributes to steric bulk, influencing receptor binding and metabolic stability.

Bioactivity Trends: Enzyme Inhibition: N-substituted oxadiazoles () demonstrate α-glucosidase and butyrylcholinesterase (BChE) inhibition, suggesting that the oxadiazole ring plays a role in enzyme interaction. The absence of sulfanyl or indole groups in the main compound may limit similar activity . Anti-inflammatory Potential: 1,3,4-Oxadiazole sulfonamide derivatives () showed notable anti-inflammatory effects, implying that the main compound could be optimized for this application through structural tuning .

Synthetic and Physicochemical Properties :

- Purity and Yield : Analogs in were synthesized with >95% HPLC purity, indicating robust synthetic protocols for oxadiazole derivatives .

- Solubility : Glibenclamide’s poor solubility (BCS Class II) highlights a common challenge for benzamide derivatives. The main compound’s oxadiazole core may improve solubility compared to sulfonylureas, but this requires experimental validation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a multi-step process:

Acylation : React 5-cyclohexyl-1,3,4-oxadiazol-2-amine with 5-chloro-2-methoxybenzoyl chloride in pyridine under reflux (4–6 hours), followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Cyclization : For oxadiazole ring formation, use phosphorous oxychloride (POCl₃) at 120°C to cyclize hydrazide intermediates, monitored by TLC .

- Characterization : Confirm intermediates via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), FT-IR (amide C=O stretch at ~1650–1680 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion peak) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker SMART CCD diffractometer. Hydrogen bonding (N–H⋯N/O) and van der Waals interactions are analyzed with software like SHELX .

- Key Findings :

- Centrosymmetric dimers form via N–H⋯N hydrogen bonds (bond length: ~2.8–3.0 Å).

- Non-classical C–H⋯O/F interactions contribute to layered packing .

Advanced Research Questions

Q. What strategies optimize the reaction yield of 5-cyclohexyl-1,3,4-oxadiazol-2-amine precursors?

- Methodology :

- Reagent Selection : Use 5-cyclohexylcarbohydrazide and cyanogen bromide (BrCN) in ethanol under reflux (yield: 60–70%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF .

- Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate dehydrative cyclization .

Q. How does this compound inhibit PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms?

- Hypothesis : The amide and oxadiazole moieties disrupt PFOR’s electron transfer via competitive binding to the enzyme’s active site .

- Experimental Validation :

- Enzyme Assays : Measure NADH oxidation rates in Clostridium spp. cultures treated with the compound (IC₅₀: ~5–10 µM) .

- Docking Studies : Use AutoDock Vina to model interactions between the compound and PFOR’s thiamine pyrophosphate (TPP) cofactor .

Q. What analytical techniques resolve contradictions in purity assessments between HPLC and NMR data?

- Methodology :

- HPLC-DAD-MS : Use a C18 column (ACN/water gradient) coupled with mass spectrometry to detect trace impurities (e.g., unreacted benzoyl chloride) .

- ¹H NMR Titration : Add shift reagents (e.g., Eu(fod)₃) to distinguish overlapping proton signals in DMSO-d₆ .

Critical Analysis of Contradictions

- Low Yields in Scale-Up : Pilot-scale reactions (>10 g) often yield 10–15% less than small-scale due to inefficient heat transfer; microwave-assisted synthesis improves consistency .

- Divergent Biological Activity : Structural analogs with trifluoromethyl groups show enhanced antifungal activity but reduced solubility, requiring formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.